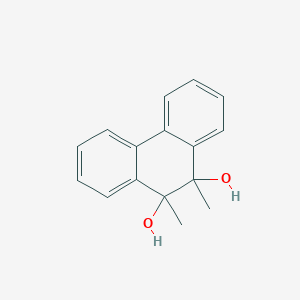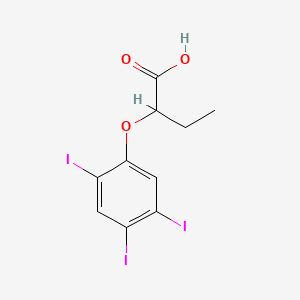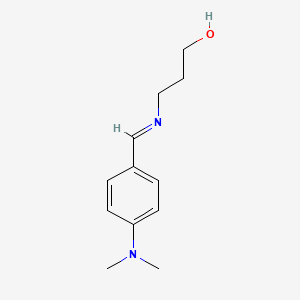
3-((p-Dimethylaminobenzylidene)amino)propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((p-Dimethylaminobenzylidene)amino)propanol is an organic compound with the molecular formula C12H18N2O It is a derivative of propanolamine and is characterized by the presence of a dimethylaminobenzylidene group attached to an amino-propanol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((p-Dimethylaminobenzylidene)amino)propanol typically involves the condensation reaction between p-dimethylaminobenzaldehyde and 3-aminopropanol. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, which is then isolated and purified through recrystallization or chromatography techniques.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, industrial production methods may incorporate advanced purification techniques, such as distillation and crystallization, to obtain high-purity products.
化学反応の分析
Types of Reactions
3-((p-Dimethylaminobenzylidene)amino)propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Oxidation of this compound can yield corresponding oxides or carboxylic acids.
Reduction: Reduction typically results in the formation of 3-aminopropanol and p-dimethylaminobenzaldehyde.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
科学的研究の応用
3-((p-Dimethylaminobenzylidene)amino)propanol has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-((p-Dimethylaminobenzylidene)amino)propanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-Amino-1-propanol: A simpler analog with similar structural features but lacking the dimethylaminobenzylidene group.
2-Amino-1-propanol: Another analog with the amino group positioned differently on the propanol backbone.
3-Amino-2-propanol: An isomer with the amino group on the second carbon of the propanol chain.
Uniqueness
3-((p-Dimethylaminobenzylidene)amino)propanol is unique due to the presence of the dimethylaminobenzylidene group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
73825-93-1 |
|---|---|
分子式 |
C12H18N2O |
分子量 |
206.28 g/mol |
IUPAC名 |
3-[[4-(dimethylamino)phenyl]methylideneamino]propan-1-ol |
InChI |
InChI=1S/C12H18N2O/c1-14(2)12-6-4-11(5-7-12)10-13-8-3-9-15/h4-7,10,15H,3,8-9H2,1-2H3 |
InChIキー |
NJJCIINAJQNSEH-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)C=NCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Naphthalenesulfonic acid, 3-hydroxy-7-[(4-nitrobenzoyl)amino]-](/img/structure/B13771242.png)

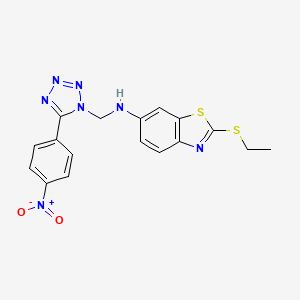

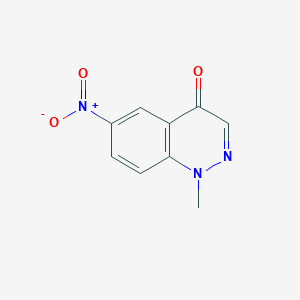
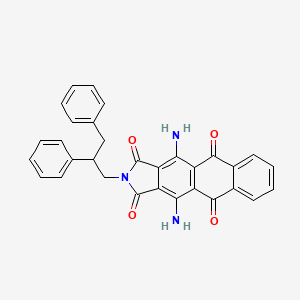
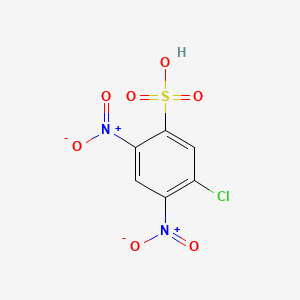


![2,7-Dimethyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13771289.png)
